4-Chloro-2-(chloromethyl)-1-methylbenzene
CAS No.: 34060-72-5
Cat. No.: VC8165079
Molecular Formula: C8H8Cl2
Molecular Weight: 175.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34060-72-5 |
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Molecular Formula | C8H8Cl2 |
Molecular Weight | 175.05 g/mol |
IUPAC Name | 4-chloro-2-(chloromethyl)-1-methylbenzene |
Standard InChI | InChI=1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 |
Standard InChI Key | JMGAFTBKTDKOHT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)CCl |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)CCl |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound, 4-chloro-2-(chloromethyl)-1-methylbenzene, reflects its substitution pattern on the benzene ring. The molecular structure is defined by the following features:
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Chlorine atom at the 4-position, which directs electrophilic substitution reactions to the ortho and para positions.
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Chloromethyl group at the 2-position, offering a reactive site for further functionalization.
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Methyl group at the 1-position, contributing to steric effects and influencing the compound’s solubility.
The Standard InChI (1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3) and InChIKey (JMGAF) provide unambiguous identifiers for computational and database applications. A comparative analysis of its physicochemical properties against related compounds is provided in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-2-(chloromethyl)-1-methylbenzene and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
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4-Chloro-2-(chloromethyl)-1-methylbenzene | C₈H₈Cl₂ | 175.05 | Cl, CH₂Cl, CH₃ | Nucleophilic substitution |
4-Chloro-1-ethoxy-2-methylbenzene | C₉H₁₁ClO | 170.64 | Cl, OCH₂CH₃, CH₃ | Electrophilic substitution |
1-(Bromomethyl)-4-chloro-2-methylbenzene | C₈H₈BrCl | 219.51 | Br, CH₂Br, CH₃ | Halogen exchange |
Synthesis Methods
Halogenation and Friedel-Crafts Approaches
While direct synthesis protocols for 4-Chloro-2-(chloromethyl)-1-methylbenzene are sparsely documented, analogous compounds suggest routes involving Friedel-Crafts alkylation and halogenation. For instance, the reaction of toluene with chlorinating agents like dichloroacetyl chloride in the presence of aluminum chloride (AlCl₃) can yield chlorinated intermediates . Subsequent chloromethylation via Blanc chloromethylation (using formaldehyde and HCl) or treatment with thionyl chloride (SOCl₂) may introduce the -CH₂Cl group.
Optimized Industrial Protocols
Industrial-scale production often employs continuous flow reactors to enhance yield and purity. A patented method for a related imidazole derivative highlights the use of N-chlorosuccinimide (NCS) as a chlorinating agent and sodium hydrosulfite as a reducing agent, achieving yields exceeding 60% . Similar principles could apply to this compound, with reaction conditions typically involving:
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Temperatures: 30–80°C
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Solvents: Ethyl acetate, chloroform, or 1,2-dichloroethane
Applications in Organic Synthesis
Pharmaceutical Intermediates
The chloromethyl group’s susceptibility to nucleophilic displacement makes this compound a precursor to antifungal agents and nonsteroidal anti-inflammatory drugs (NSAIDs). For example, reaction with amines yields benzylamine derivatives, which are key motifs in drug candidates.
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and insecticides. Coupling with thioureas produces sulfonylurea derivatives, a class of compounds known for their herbicidal activity .
Materials Science
Functionalization via Suzuki-Miyaura cross-coupling introduces aryl groups, enabling the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs).
Research Advancements and Future Directions
Recent patents emphasize green chemistry approaches, such as substituting toxic chlorinating agents with biocatalytic methods. Computational studies using density functional theory (DFT) are also exploring its reactivity patterns to design more efficient derivatives .
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